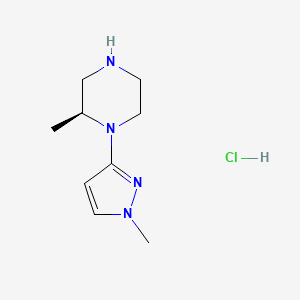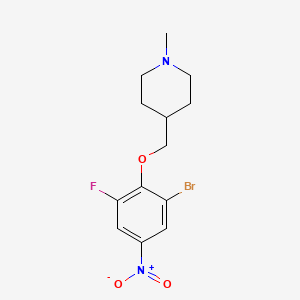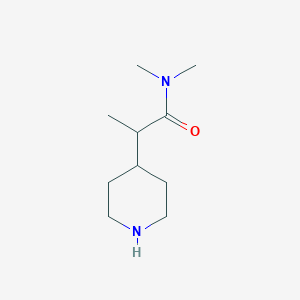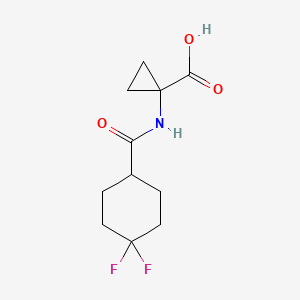
1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid is a synthetic organic compound characterized by the presence of a cyclopropane ring and a difluorocyclohexane amide group
Preparation Methods
The synthesis of 1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the reaction of a suitable cyclopropane precursor with a halogenating agent, such as bromine or chlorine, under controlled conditions.
Introduction of the Difluorocyclohexane Group: This step involves the reaction of the cyclopropane intermediate with a difluorocyclohexane derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Final Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the difluorocyclohexane group, often using reagents like sodium azide or thiols.
Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond, yielding the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Materials Science: Its stability and functional groups allow for its incorporation into polymers and other materials with specialized properties.
Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions involving cyclopropane and difluorocyclohexane moieties.
Industrial Applications: It may serve as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism by which 1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorocyclohexane group can enhance binding affinity and specificity, while the cyclopropane ring can provide rigidity and stability to the molecule.
Comparison with Similar Compounds
1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid: This compound has a trifluoromethyl group instead of a difluorocyclohexane group, which can affect its reactivity and binding properties.
4,4-Difluorocyclohexanecarboxylic acid: Lacking the cyclopropane ring, this compound has different chemical and physical properties, making it suitable for different applications.
The uniqueness of this compound lies in its combination of the cyclopropane ring and the difluorocyclohexane group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15F2NO3 |
|---|---|
Molecular Weight |
247.24 g/mol |
IUPAC Name |
1-[(4,4-difluorocyclohexanecarbonyl)amino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H15F2NO3/c12-11(13)3-1-7(2-4-11)8(15)14-10(5-6-10)9(16)17/h7H,1-6H2,(H,14,15)(H,16,17) |
InChI Key |
DDWMUSBJXZJOMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)NC2(CC2)C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


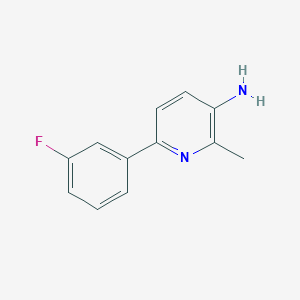

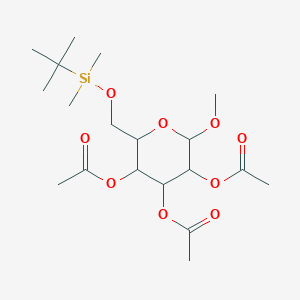
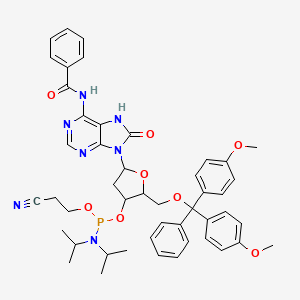


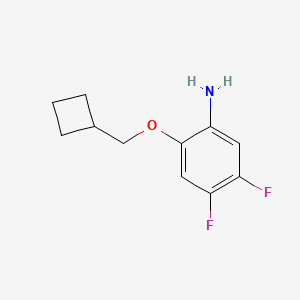


![6-Methyl-3-(beta-D-2-deoxy-ribofuranosyl)furano[2,3-d]pyrimidin-2-one](/img/structure/B12076231.png)
